molecular formula C12H19NO3 B6206427 tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2703749-36-2

tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6206427
CAS RN: 2703749-36-2
M. Wt: 225.3
InChI Key:
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Description

Tert-Butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (TBAC) is an organic compound that is widely used in scientific research. TBAC is a versatile compound with a wide range of applications in organic synthesis and analytical chemistry. TBAC has been used in a variety of research applications, such as drug synthesis, biological assays, and protein analysis. TBAC has also been used in the production of pharmaceuticals and in the development of new drugs.

Scientific Research Applications

TBAC has been used in a variety of scientific research applications, including drug synthesis, biological assays, and protein analysis. TBAC has been used in the synthesis of novel drugs and in the development of new drugs. TBAC has also been used in the production of pharmaceuticals. In addition, TBAC has been used in analytical chemistry, as a reagent for the detection of various compounds, and in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of TBAC is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the transfer of protons between molecules. This process is believed to be important in the synthesis of organic compounds and in the production of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC has anti-inflammatory and anti-oxidant properties. In addition, TBAC has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

TBAC has several advantages for use in laboratory experiments. The compound is relatively inexpensive and readily available. In addition, TBAC is easy to handle and has a low toxicity. However, TBAC is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of TBAC in scientific research. TBAC could be used to develop new drugs and pharmaceuticals. In addition, TBAC could be used in the synthesis of organic compounds and in the development of new analytical techniques. Finally, TBAC could be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

TBAC can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of tert-butyl alcohol with acetic anhydride in the presence of an acid catalyst. This reaction produces a mixture of products, including TBAC, which can be isolated by distillation. Other methods of synthesis include the reaction of tert-butyl alcohol with an alkyl halide, the reaction of tert-butyl alcohol with a carboxylic acid, and the reaction of tert-butyl alcohol with an ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent acetylation of the amine group. The carboxylic acid group is then esterified with tert-butanol to form the final product.", "Starting Materials": [ "1,5-diaminocyclooctane", "acetic anhydride", "tert-butanol", "p-toluenesulfonic acid", "dichloromethane", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Protection of the amine group with acetic anhydride and p-toluenesulfonic acid in dichloromethane", "Formation of the bicyclic ring system by heating the protected amine with diethyl ether and p-toluenesulfonic acid", "Acetylation of the amine group with acetic anhydride and p-toluenesulfonic acid in dichloromethane", "Esterification of the carboxylic acid group with tert-butanol and p-toluenesulfonic acid in dichloromethane", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with dichloromethane", "Drying of the organic layer with magnesium sulfate", "Removal of the solvent under reduced pressure to obtain the final product" ] }

CAS RN

2703749-36-2

Product Name

tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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